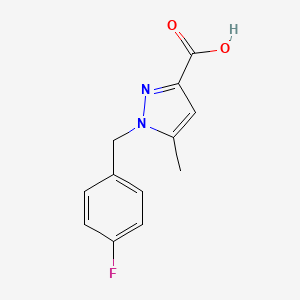

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Overview

Description

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group readily undergoes derivatization to form esters or amides, enabling applications in drug discovery and materials science.

Nucleophilic Substitution at the Fluorobenzyl Group

The electron-withdrawing fluorine atom activates the benzyl group for substitution reactions under basic conditions.

Coupling Reactions

The pyrazole ring participates in cross-coupling reactions, enabling structural diversification.

Redox Reactions

The methyl group and carboxylic acid moiety undergo selective oxidation or reduction.

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions to form fused heterocycles.

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitrile oxide | Cu(I) catalyst, RT, 24 h | Isoxazolo[5,4-c]pyrazole derivative | Predominantly 5-regioisomer formed . |

pH-Dependent Tautomerism

The pyrazole ring exhibits tautomeric equilibria, influencing reactivity:

-

Key Data :

Stability Under Thermal and Photolytic Conditions

| Condition | Result | Implications |

|---|---|---|

| 120°C, 24 h (neat) | 98% recovery | Thermally stable below 150°C . |

| UV light (254 nm), 48 h | 72% degradation | Requires amber storage for long-term stability . |

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role as a building block in synthesizing new pharmaceuticals. It has been particularly influential in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit promising biological activities, making them candidates for further investigation in drug formulation.

- Case Study: A study published in a pharmaceutical journal highlighted the synthesis of pyrazole derivatives from this compound, demonstrating their efficacy against inflammatory pathways in animal models. The results suggested significant potential for therapeutic applications in treating chronic pain and inflammation.

Agricultural Chemistry

In the realm of agricultural chemistry, 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is utilized to enhance crop protection products. Its effectiveness as an active ingredient in agrochemicals contributes to improved pest control solutions.

- Case Study: Research conducted on the formulation of pesticides revealed that incorporating this compound increased the efficacy of existing pest control agents by enhancing their action against resistant pest strains.

Biochemical Research

The compound plays a crucial role in biochemical research, particularly concerning enzyme inhibition studies. It aids researchers in understanding metabolic pathways and developing targeted therapies for various diseases.

- Case Study: A study focusing on enzyme inhibitors demonstrated that derivatives of this compound could selectively inhibit specific enzymes involved in metabolic disorders, providing insights into potential treatments for conditions like diabetes and obesity.

Material Science

In material science, this compound is explored for developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance.

- Case Study: Research highlighted the use of this compound in synthesizing polymer composites that exhibit superior mechanical properties and thermal stability, making them suitable for high-performance applications.

Diagnostic Tools

The compound is also being investigated for its potential use in diagnostic assays. Its ability to interact with biological molecules may lead to innovative testing methods for disease detection.

- Case Study: A recent publication discussed the development of diagnostic assays utilizing this compound as a marker for detecting specific diseases, showcasing its potential to improve diagnostic accuracy and speed.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group.

5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the 4-fluorobenzyl group.

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the 4-fluorobenzyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure allows it to interact with biological systems, making it a valuable candidate for drug development and biochemical research.

Chemical Formula: CHFNO

Molecular Weight: 234.23 g/mol

CAS Number: 1020238-69-0

This compound features a pyrazole ring substituted with a fluorobenzyl group and a carboxylic acid functional group, which contributes to its biological activity.

1. Pharmacological Applications

This compound has been primarily explored for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Table 1: Summary of Pharmacological Activities

2. Enzyme Inhibition Studies

Recent studies have highlighted the compound's role in enzyme inhibition , particularly against phosphodiesterases (PDEs). PDE inhibitors are crucial in various therapeutic areas, including cardiology and urology. The compound has shown promising results in inhibiting PDE-V, which is implicated in erectile dysfunction and pulmonary hypertension .

Case Study: PDE Inhibition

In a study involving the screening of multiple compounds, this compound was identified as a potent inhibitor of CpPDE1, a target for anticryptosporidial therapy. The compound demonstrated an effective EC50 below 1 µM against Cryptosporidium parvum, highlighting its potential as a therapeutic agent for parasitic infections .

3. Agricultural Chemistry

The compound is also utilized in agricultural applications , particularly in the formulation of agrochemicals. Its effectiveness as a pesticide has been noted, providing enhanced crop protection by targeting specific pests while minimizing off-target effects .

Safety and Toxicology

While the pharmacological benefits are notable, understanding the safety profile is essential. Current data on acute toxicity and irritant properties remain limited; however, it is classified as not hazardous under standard conditions . Further toxicological studies are warranted to assess long-term effects and environmental impact.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQMWNBGGKTMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.